molecular formula C15H13FO2 B8461933 4-(4-Fluorophenoxy)-2-(prop-2-en-1-yl)phenol CAS No. 141580-78-1

4-(4-Fluorophenoxy)-2-(prop-2-en-1-yl)phenol

Cat. No. B8461933
M. Wt: 244.26 g/mol
InChI Key: SWTFMWJDGSNNBH-UHFFFAOYSA-N
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Patent
US06515015B1

Procedure details

4-(4-fluorophenoxy)phenyl allyl ether (4.00 g, 16.37 mmol) was taken up in 1,2-dichlorobenzene (50 mL) and refluxed for 48 h. After cooling, the solvent was removed in vacuo and the resulting crude oil was chromatographed on silica gel (15% ethyl acetate/hexane) to afford the title compound.
Name
4-(4-fluorophenoxy)phenyl allyl ether
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[CH:7][CH:6]=1)C=C.Cl[C:20]1[CH:25]=CC=C[C:21]=1Cl>>[F:18][C:15]1[CH:14]=[CH:13][C:12]([O:11][C:8]2[CH:7]=[CH:6][C:5]([OH:4])=[C:10]([CH2:25][CH:20]=[CH2:21])[CH:9]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
4-(4-fluorophenoxy)phenyl allyl ether
Quantity
4 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)OC1=CC=C(C=C1)F
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting crude oil was chromatographed on silica gel (15% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OC2=CC(=C(C=C2)O)CC=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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